Dual Substitution Architecture vs. Mono-Substituted or Core-Only Analogs
The target compound is the only commercially available entity that simultaneously bears the 2‑methyl group on the piperazine ring and the oxolan‑2‑ylmethyl substituent on N1. The comparator 1‑((tetrahydrofuran‑2‑yl)methyl)piperazine (CAS 82500‑35‑4) lacks the 2‑methyl group, while 2‑methylpiperazine (CAS 109‑07‑9) lacks the tetrahydrofurfuryl side‑chain . This dual substitution creates a unique chemical space not addressed by either mono‑substituted analog.
| Evidence Dimension | Number of differentiating substituent groups |
|---|---|
| Target Compound Data | 2 groups present (2‑methyl + oxolan‑2‑ylmethyl) |
| Comparator Or Baseline | 1‑((Tetrahydrofuran‑2‑yl)methyl)piperazine: 1 group present (oxolan‑2‑ylmethyl only). 2‑Methylpiperazine: 1 group present (2‑methyl only). |
| Quantified Difference | 2 vs. 1 differentiating substituent |
| Conditions | Structural analysis based on CAS registry entries and vendor specifications. |
Why This Matters
For medicinal chemistry programs where both the piperazine ring methyl substitution pattern and the N‑tetrahydrofurfuryl moiety contribute to SAR, neither simpler analog supplies the requisite structural complexity; this compound uniquely meets that dual demand.
